molecular formula C15H20N2O2 B5764254 N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide

Cat. No. B5764254
M. Wt: 260.33 g/mol
InChI Key: POHOCARNKLTJBC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at Merck in 1997 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide acts as a competitive antagonist of mGluR5, inhibiting its activation by glutamate. This leads to a reduction in downstream signaling pathways, ultimately affecting synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide has been shown to modulate various biochemical and physiological processes, including the regulation of calcium signaling, protein synthesis, and gene expression. In addition, N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide has been demonstrated to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, one limitation is that N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide may have off-target effects on other glutamate receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide and mGluR5. One area of focus is the development of more selective and potent antagonists for mGluR5, which could have improved therapeutic potential. Additionally, further investigation is needed to elucidate the role of mGluR5 in various neurological and psychiatric disorders and to determine the potential clinical applications of N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide and other mGluR5 antagonists.

Synthesis Methods

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of 3-phenylacryloyl chloride with morpholine followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, and depression. In addition, N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, Alzheimer's disease, and addiction.

properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-7H,8-13H2,(H,16,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOCARNKLTJBC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide

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